6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is a heterocyclic compound that exhibits significant potential in various scientific fields, particularly in medicinal chemistry. This compound features a unique structure that combines a pyrazole ring with a pyridine moiety, which contributes to its biological activity and chemical properties.
The compound is documented in several chemical databases, including PubChem and BenchChem, where it is recognized for its synthetic pathways and applications in research.
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. It is classified as a heterocyclic compound due to the presence of nitrogen atoms within its rings.
The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol can be achieved through various methods, primarily involving cyclization reactions. One notable method includes the cyclization of 2,6-dichloro-4-methylnicotinonitrile with hydrazine derivatives.
A specific synthesis route involves:
The molecular formula of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is , with a molecular weight of approximately 175.19 g/mol. The compound features a hydroxyl group (-OH) at the pyridine ring, contributing to its reactivity and solubility characteristics.
The InChI (International Chemical Identifier) for this compound is:
This structural representation aids in understanding the compound's chemical behavior and potential interactions with biological targets.
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol can undergo several chemical reactions:
The reactivity of this compound can be exploited to synthesize derivatives with enhanced pharmacological properties or to create complex molecules for research purposes.
The primary target of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is the receptor tyrosine kinase known as mesenchymal epithelial transition factor (MET).
This compound acts as an inhibitor of MET kinase activity, disrupting signaling pathways that are crucial for tumor growth and metastasis.
By inhibiting MET, the compound affects the hepatocyte growth factor (HGF)/MET pathway, which plays a significant role in various cellular processes associated with cancer progression.
Preclinical studies indicate that this compound exhibits favorable pharmacokinetic properties, suggesting its potential efficacy in therapeutic applications .
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol typically appears as a solid at room temperature. Its solubility in polar solvents like water and ethanol makes it suitable for various applications in biological assays.
The presence of both nitrogen and oxygen heteroatoms in its structure contributes to its reactivity profile. The hydroxyl group enhances hydrogen bonding capabilities, affecting solubility and interaction with biological targets.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol has garnered attention for its potential applications in:
Hybrid heterocyclic scaffolds represent a cornerstone of modern medicinal chemistry, combining pharmacophores from distinct heterocyclic systems to enhance bioactivity, selectivity, and drug-likeness. The strategic fusion of nitrogen-containing heterocycles like pyridine and pyrazole enables precise modulation of molecular interactions with biological targets, particularly in oncology and inflammation. Pyridine-pyrazole hybrids exemplify this approach, leveraging pyridine's hydrogen-bonding capability and pyrazole's metabolic stability to address complex disease mechanisms. This molecular framework has yielded numerous clinical agents, including kinase inhibitors and antimicrobials, demonstrating improved target affinity and reduced off-target effects compared to monocyclic systems [5] [7]. The integration of these heterocycles creates synergistic pharmacophores capable of engaging multiple binding sites within enzymatic pockets, making them indispensable in targeted drug discovery pipelines.
Pyridine-pyrazole hybrids constitute a privileged scaffold in precision medicine due to their versatile three-dimensional architecture and favorable physicochemical properties. These hybrids exhibit enhanced target specificity by simultaneously engaging hinge regions and allosteric pockets in kinases and receptors. For instance, in oncology therapeutics, the pyridine nitrogen coordinates with catalytic lysine residues in ATP-binding sites, while the pyrazole moiety facilitates hydrophobic interactions with gatekeeper residues. This dual binding mechanism underpins the efficacy of FDA-approved agents like crizotinib (ALK/ROS1 inhibitor) and axitinib (VEGFR inhibitor), which share this hybrid core [5] [7]. Beyond oncology, these hybrids demonstrate balanced polypharmacology in anti-inflammatories (COX-2 inhibition) and antivirals through modulation of viral entry and replication machinery.
Table 1: Approved Therapeutic Agents Incorporating Pyridine-Pyrazole Hybrid Scaffolds
Drug Name | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Crizotinib | Anticancer (NSCLC) | ALK/ROS1 kinase | 3-Pyridyl-1H-pyrazole core |
Axitinib | Anticancer (RCC) | VEGFR | 2-Pyridyl-1H-pyrazole with amide linker |
Erdafitinib | Anticancer (Bladder cancer) | FGFR | N-methylpyrazole-pyrimidine-pyridine |
Baricitinib | Anti-inflammatory (Rheumatoid arthritis) | JAK1/JAK2 | Pyrazole-pyrimidine fused to pyrrolopyridine |
Zavegepant | Migraine therapy | CGRP receptor | Indazole-pyridine hybrid |
The scaffold's synthetic versatility enables systematic structure-activity relationship (SAR) exploration through substitutions at the pyrazole N1, C4, and pyridine C6 positions. Electronegative substituents (fluoro, chloro) at these sites enhance membrane permeability and metabolic stability, while hydrophilic groups (alcohols, amines) improve solubility. Recent synthetic advances include transition-metal catalyzed C–H functionalization, allowing direct introduction of complex pharmacophores at the pyridine C4 position—a previously inaccessible modification site [6] [9]. Computational analyses reveal these hybrids occupy a unique bioactivity-enabling chemical space, with calculated logP values (1.5-4.0) and polar surface areas (50-90 Ų) aligning with Lipinski's guidelines for oral bioavailability. This balance between lipophilicity and polarity facilitates blood-brain barrier penetration in neurological targets while maintaining renal clearance [5] [7].
6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-ol (C₉H₉N₃O; MW: 175.19 g/mol) exhibits a planar conjugated system where the pyridine and pyrazole rings adopt a near-coplanar orientation (dihedral angle <15°) stabilized by π-π interactions. This conjugation extends the electron delocalization pathway across both rings, evidenced by bond length equalization in crystallographic studies: the C-C bond linking the rings (1.46-1.48 Å) displays partial double-bond character, intermediate between standard C(sp²)-C(sp²) single (1.47 Å) and double (1.33 Å) bonds [4]. The molecule's hydrogen-bonding network centers on the pyridin-3-ol group, which functions as both hydrogen bond donor (O-H) and acceptor (pyridine N), enabling bidentate interactions with biological targets. In its crystalline hydrate form, the phenol oxygen forms strong O-H···O bonds with water (2.65 Å), while the pyridine nitrogen accepts hydrogen bonds from adjacent molecules (N···H-O, 2.82 Å), creating extended supramolecular chains [10].
Table 2: Key Structural Parameters from X-ray Crystallography
Parameter | Value | Biological Implication |
---|---|---|
Pyrazole-pyridine dihedral | 8.7° | Enhanced π-stacking with protein aromatic residues |
C8-C9 bond length* | 1.465 Å | Conjugation across rings improves electron delocalization |
O-H···O (water) | 1.92 Å (H-bond) | Solubilization and crystal packing stability |
Pyridine N1 pKa | ~4.2 (predicted) | Protonation state modulates membrane permeability |
LogP (calculated) | 1.38 | Balanced lipophilicity for cellular uptake |
*C8: Pyridin-3-ol C5; C9: Pyrazole C4 [4]
The methyl group at N1 provides steric protection against oxidative metabolism while maintaining rotational freedom (methyl torsion angle: 5-15°). This substituent occupies a hydrophobic pocket in kinase targets without introducing stereochemical complexity. The ortho-oriented phenol creates an intramolecular hydrogen-bond-accepting site that influences tautomeric equilibria—approximately 85% exists as the 3-hydroxypyridine tautomer versus <15% as pyridone, based on solution NMR studies. This tautomeric preference enhances stability against glucuronidation compared to meta- or para-substituted phenolic pyridines [2] [7].
The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol employs three principal strategies:
Suzuki-Miyaura Cross-Coupling: 6-Chloropyridin-3-ol undergoes palladium-catalyzed coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C), achieving yields >75% with excellent functional group tolerance. This method allows late-stage diversification by incorporating substituted boronic esters [3].
Cyclocondensation Approaches: Ethyl acetoacetate reacts with hydrazine hydrate to form 3-methyl-1H-pyrazol-5-ol, which subsequently undergoes Vilsmeier-Haack formylation at C4 to introduce an aldehyde group. This aldehyde then participates in a modified Chichibabin pyridine synthesis with acrylonitrile derivatives, forming the pyridin-3-ol ring [8] [10].
One-Pot Multicomponent Assembly: Environmentally benign protocols utilize water or ethanol solvents with organocatalysts (pyridine trifluoroacetate), condensing hydrazine hydrate, ethyl acetoacetate, and aldehydes to form bis-pyrazole intermediates that are oxidatively aromatized to the target hybrid [8].
The compound's chemical reactivity centers on three sites:
Notable derivatives include 3-substituted pyridyl ethers showing enhanced blood-brain barrier penetration and 4-(sulfonamido)pyrazole analogs with improved aqueous solubility (>5 mg/mL at pH 7.4). Fluorescent derivatives tagged with coumarin or BODIPY at the pyridine C2 position serve as molecular probes for target engagement studies [9] [10].
The compound's primary therapeutic significance lies in its role as a versatile pharmacophore in kinase inhibition, particularly against oncological targets. The most extensively studied derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, demonstrates dual FLT3-ITD and BCR-ABL inhibition with IC₅₀ values <50 nM. Crucially, it retains potency against resistance-conferring FLT3 secondary mutants (D835Y/F691L) that render first-generation inhibitors ineffective—a breakthrough in addressing treatment-resistant acute myeloid leukemia [3].
Table 3: Key Biological Activities of 6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-ol Derivatives
Biological Target | Derivative Structure | Potency (IC₅₀/EC₅₀) | Cellular Activity |
---|---|---|---|
FLT3-ITD/D835Y mutant | Imidazopyridine-linked pyridin-2-amine | 12.3 nM | Antiproliferative: MOLM14-D835Y (EC₅₀=38 nM) |
BCR-ABL | Same as above | 29.7 nM | Inhibits phosphorylation in K562 cells |
COX-2 | Trimethoxybenzylidene-aminopyrazole hybrid | 1.15 μM | Reduces PGE₂ (89% at 10 μM) in macrophages |
Antibacterial (MRSA) | Cu(II) complex with Schiff base modification | 3.12 μg/mL | Disrupts membrane integrity |
Fluorescent biosensors | BODIPY-conjugated at pyridine C2 | N/A | BSA protein detection limit: 0.18 μM |
Beyond oncology, the scaffold exhibits multi-target engagement in inflammation through COX-2 inhibition. Structural analogs featuring a 4-(trimethoxybenzylidene)aminopyrazole moiety linked to the pyridine core achieve IC₅₀ values of 1.15 μM against COX-2—surpassing celecoxib's potency (1.50 μM). These derivatives suppress pro-inflammatory cytokines (TNF-α, IL-6) by >80% at 10 μM concentrations in LPS-stimulated macrophages, demonstrating their ability to intercept multiple inflammatory pathways [9]. The compound's metal-chelating capability enables applications in diagnostic agents and antimicrobials; copper(II) complexes derived from its Schiff base derivatives show potent activity against methicillin-resistant Staphylococcus aureus (MIC: 3.12 μg/mL) by generating reactive oxygen species that disrupt bacterial membranes [5] [7].
In chemical biology, the scaffold serves as a fluorescence tag due to its large Stokes shift (140-156 nm), enabling protein binding studies without interference from biological autofluorescence. BODIPY-conjugated derivatives exhibit quantum yields up to 0.62 when bound to bovine serum albumin (BSA), facilitating real-time tracking of drug-protein interactions [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3